2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride
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Overview
Description
2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride typically involves the reaction of 2-fluorobenzoyl chloride with (3R)-piperidin-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then treated with acetic anhydride to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenyl)pyridine
- (3-fluorophenyl)[(2R,3R)-2-(hydroxymethyl)-3-phenyl-1-(2-pyridinylmethyl)-1,6-diazaspiro[3.3]hept-6-yl]methanone
- Fluvastatin
Uniqueness
2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride is unique due to its specific combination of a fluorophenyl group and a piperidinyl acetamide moiety. This structural arrangement imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H18ClFN2O |
---|---|
Molecular Weight |
272.74 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-12-6-2-1-4-10(12)8-13(17)16-11-5-3-7-15-9-11;/h1-2,4,6,11,15H,3,5,7-9H2,(H,16,17);1H/t11-;/m1./s1 |
InChI Key |
XHEJCPGBHQBFOP-RFVHGSKJSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)CC2=CC=CC=C2F.Cl |
Canonical SMILES |
C1CC(CNC1)NC(=O)CC2=CC=CC=C2F.Cl |
Origin of Product |
United States |
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